![molecular formula C28H32N4O6 B5000964 1-(3-ETHOXYPHENYL)-3-{4-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE](/img/structure/B5000964.png)
1-(3-ETHOXYPHENYL)-3-{4-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE
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Overview
Description
1-(3-ETHOXYPHENYL)-3-{4-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of piperazine derivatives.
Preparation Methods
The synthesis of 1-(3-ETHOXYPHENYL)-3-{4-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE can be achieved through a post-Ugi cascade reaction. This method involves the use of multicomponent reactions (MCRs) to rapidly construct highly functionalized heterocyclic skeletons. The Ugi reaction is a versatile and efficient tool for preparing novel drug scaffolds from commercially available starting materials with high atom economy .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-ETHOXYPHENYL)-3-{4-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
1-(3-ETHOXYPHENYL)-3-{4-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE can be compared with other similar compounds, such as:
1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine: This compound also belongs to the class of piperazine derivatives and has similar structural features.
Tryptamine-piperazine-2,5-dione conjugates: These compounds share a similar core structure and have been investigated for their anticancer properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-3-[4-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O6/c1-3-37-21-9-5-7-19(15-21)31-25(33)17-23(27(31)35)29-11-13-30(14-12-29)24-18-26(34)32(28(24)36)20-8-6-10-22(16-20)38-4-2/h5-10,15-16,23-24H,3-4,11-14,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJIIOJCYVXWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC(=CC=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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